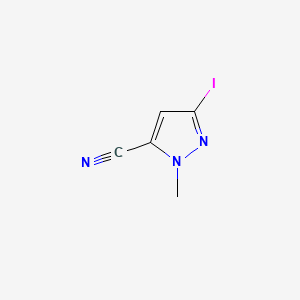
3-Iodo-1-methylpyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32063780 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32063780 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages of purification and crystallization to achieve the final compound.
Industrial Production Methods
Industrial production of MFCD32063780 is scaled up from laboratory methods, with adjustments to optimize efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated processes are employed to produce the compound in bulk. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32063780 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32063780 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of MFCD32063780 depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
MFCD32063780 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD32063780 is utilized in the production of specialty chemicals, materials science, and as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD32063780 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD32063780 include those with analogous structures or functional groups. Examples might include other triazolo ring compounds or methanesulfonate derivatives.
Uniqueness
MFCD32063780 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C5H4IN3 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
5-iodo-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4IN3/c1-9-4(3-7)2-5(6)8-9/h2H,1H3 |
InChI Key |
HWZXRQUJQRYWTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




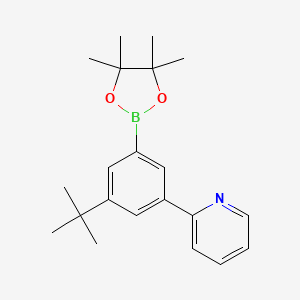
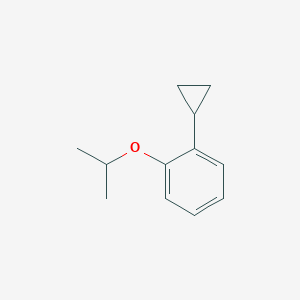
![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
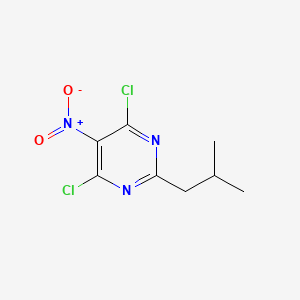
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)


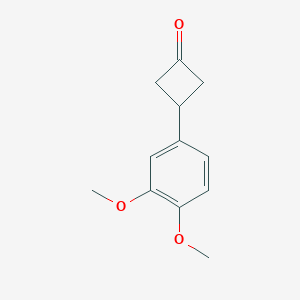
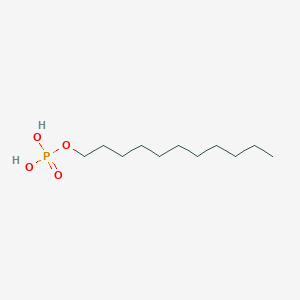
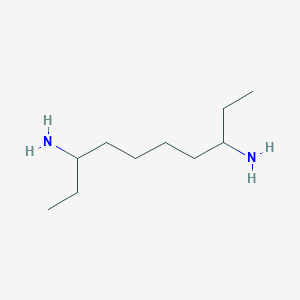
![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
